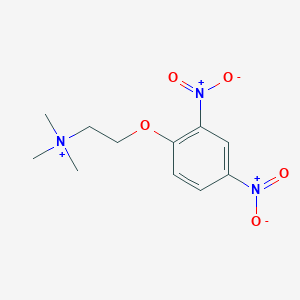
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethanaminium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the reaction of 2,4-dinitrophenol with a suitable amine under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . The reaction is usually carried out in a non-aqueous solvent to prevent the formation of undesired by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
科学的研究の応用
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
作用機序
The mechanism by which 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are often mediated through the binding of the dinitrophenoxy group to active sites on the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to include both covalent and non-covalent binding mechanisms .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ethanaminium moiety.
2,4-Dinitrophenoxy ethanol: Another similar compound used as a plasticizer in propellants.
Uniqueness
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of the dinitrophenoxy group with the ethanaminium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
61095-51-0 |
|---|---|
分子式 |
C11H16N3O5+ |
分子量 |
270.26 g/mol |
IUPAC名 |
2-(2,4-dinitrophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H16N3O5/c1-14(2,3)6-7-19-11-5-4-9(12(15)16)8-10(11)13(17)18/h4-5,8H,6-7H2,1-3H3/q+1 |
InChIキー |
ZTIVQDSUNGRWKO-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


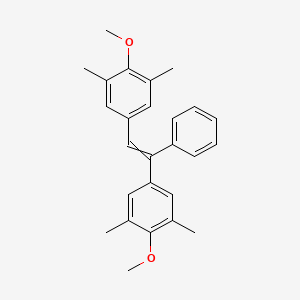
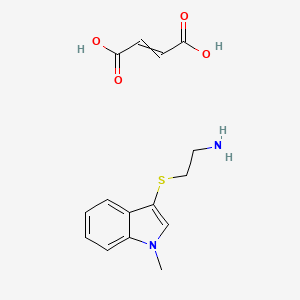
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
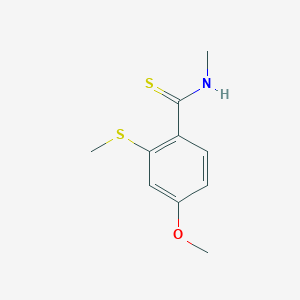

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
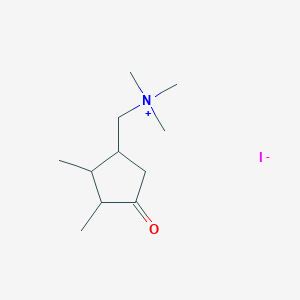
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
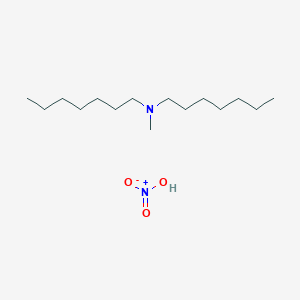
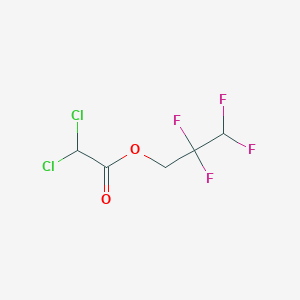
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
